molecular formula C13H20 B14277952 Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-4-(1-methylethenyl)- CAS No. 161395-29-5

Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-4-(1-methylethenyl)-

Cat. No.: B14277952
CAS No.: 161395-29-5
M. Wt: 176.30 g/mol
InChI Key: PVUBPUSDYAGBLW-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-4-(1-methylethenyl)- is an organic compound with the molecular formula C13H20 and a molecular weight of 176.3 This compound is part of the bicyclic hydrocarbons family, characterized by its unique structure that includes a bicyclo[410]heptane core with additional methyl and methylethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-4-(1-methylethenyl)- typically involves the cyclization of suitable precursors under specific conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors that allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-4-(1-methylethenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

    Substitution: The presence of reactive sites allows for substitution reactions, where functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

    Oxidation: Epoxides and alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-4-(1-methylethenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-4-(1-methylethenyl)- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[41

Properties

CAS No.

161395-29-5

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

3,7,7-trimethyl-4-prop-1-en-2-ylbicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C13H20/c1-8(2)10-7-12-11(6-9(10)3)13(12,4)5/h11-12H,1,6-7H2,2-5H3

InChI Key

PVUBPUSDYAGBLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2C(C1)C2(C)C)C(=C)C

Origin of Product

United States

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